![molecular formula C44H28S5 B12538716 2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene CAS No. 662142-05-4](/img/structure/B12538716.png)
2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene is an organic compound characterized by its complex molecular structure, which includes multiple thiophene and phenylene groups. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene typically involves a series of organic reactions. One common method is the Stille coupling reaction, which involves the coupling of stannylated thiophene derivatives with halogenated phenylene compounds. The reaction is usually carried out in the presence of a palladium catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the thiophene and phenylene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds; often requires the presence of a catalyst and an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as enzymes or receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
類似化合物との比較
Similar Compounds
- **2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}diacetonitrile
- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
Uniqueness
Compared to similar compounds, 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene stands out due to its unique combination of thiophene and phenylene groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and OPVs.
特性
CAS番号 |
662142-05-4 |
|---|---|
分子式 |
C44H28S5 |
分子量 |
717.0 g/mol |
IUPAC名 |
2,5-bis[4-[5-(4-thiophen-2-ylphenyl)thiophen-2-yl]phenyl]thiophene |
InChI |
InChI=1S/C44H28S5/c1-3-37(45-27-1)29-5-9-31(10-6-29)39-21-23-41(47-39)33-13-17-35(18-14-33)43-25-26-44(49-43)36-19-15-34(16-20-36)42-24-22-40(48-42)32-11-7-30(8-12-32)38-4-2-28-46-38/h1-28H |
InChIキー |
ZSOJPSHKRCMDKF-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=C(S7)C8=CC=C(C=C8)C9=CC=CS9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


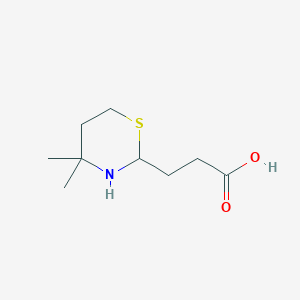
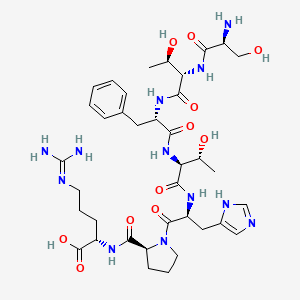
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
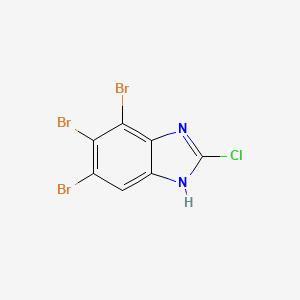

![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
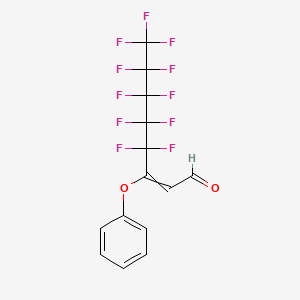
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
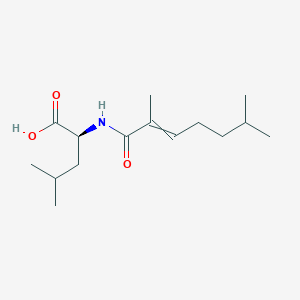
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
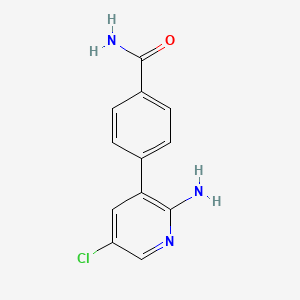
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
